molecular formula C10H12N2O4 B1431375 methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate CAS No. 1375476-96-2

methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

Cat. No. B1431375
M. Wt: 224.21 g/mol
InChI Key: CGTSZVVTHFOZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate” is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of “Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate” can be achieved through a reaction with hydroxylamine in methanol at 70℃ for 1.5 hours . Another method involves a reaction with hydroxylamine in ethanol and water under reflux conditions . Yet another method involves a reaction with 50% aqueous hydroxylamine in water and tert-butyl alcohol at 40 - 45℃ .


Molecular Structure Analysis

The InChI code for “Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate” is 1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,8H,10H2,1H3 . The molecule contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 ester (aromatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate” is a powder with a melting point of 100-103°C .

Safety And Hazards

“Methyl 3-[(N’-hydroxycarbamimidoyl)methoxy]benzoate” is classified as a combustible liquid and is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

methyl 3-[(2Z)-2-amino-2-hydroxyiminoethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-10(13)7-3-2-4-8(5-7)16-6-9(11)12-14/h2-5,14H,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTSZVVTHFOZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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